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molecular formula C11H6BrFN2O B8431895 4-Bromo-8-fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one

4-Bromo-8-fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one

Cat. No. B8431895
M. Wt: 281.08 g/mol
InChI Key: QXJGQPYRXMERHX-UHFFFAOYSA-N
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Patent
US08518964B2

Procedure details

8-Fluoro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one (10 g, 49 mmol) was dissolved in 400 mL DMF and covered with aluminum foil. NBS was added in a single portion and the solution was stirred for 1 hr at which time the reaction mixture was diluted with EtOAc, washed with water, brine, dried over MgSO4, filtered, concentrated. The crude residue purified on silica gel and eluted with EtOAc/hexanes (0 to 75% gradient elution).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:8]2[NH:7][C:6]3[CH:11]=[CH:12][NH:13][C:14](=[O:15])[C:5]=3[C:4]=2[CH:3]=1.[Al].C1C(=O)N([Br:24])C(=O)C1>CN(C=O)C.CCOC(C)=O>[Br:24][C:11]1[C:6]2[NH:7][C:8]3[CH:9]=[CH:10][C:2]([F:1])=[CH:3][C:4]=3[C:5]=2[C:14](=[O:15])[NH:13][CH:12]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC=2C3=C(NC2C=C1)C=CNC3=O
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 1 hr at which time the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue purified on silica gel
WASH
Type
WASH
Details
eluted with EtOAc/hexanes (0 to 75% gradient elution)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=CNC(C2=C1NC=1C=CC(=CC21)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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